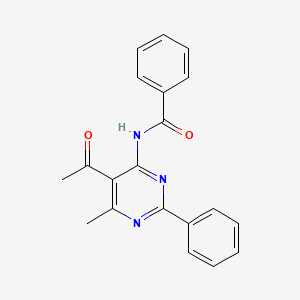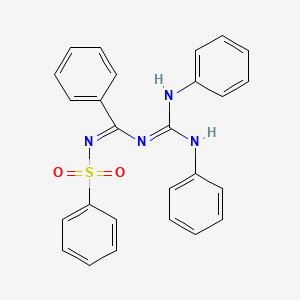
1-(phenylsulfonyl)octahydro-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)octahydro-4(1H)-quinolinone, also known as PSQ, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Scientific Research Applications
1-(phenylsulfonyl)octahydro-4(1H)-quinolinone has been studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antifungal activities. This compound has also been investigated for its potential as a calcium channel blocker and for its ability to modulate the immune system.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)octahydro-4(1H)-quinolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the activity of ion channels. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to modulate the immune system, and to have antiviral and antifungal activities. This compound has also been investigated for its potential as a calcium channel blocker.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(phenylsulfonyl)octahydro-4(1H)-quinolinone in lab experiments is that it has been shown to have a variety of biological activities. This makes it a useful tool for investigating the mechanisms of action of different compounds. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use this compound.
Future Directions
For research on 1-(phenylsulfonyl)octahydro-4(1H)-quinolinone include investigating its potential as a calcium channel blocker, immunomodulatory agent, and anticancer agent, as well as further understanding its mechanism of action.
Synthesis Methods
The synthesis of 1-(phenylsulfonyl)octahydro-4(1H)-quinolinone involves the reaction of 1,4-dihydropyridine with phenylsulfonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid. The yield of this reaction can be improved by using different solvents and reaction conditions.
properties
IUPAC Name |
1-(benzenesulfonyl)-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGOMZSUKFHORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
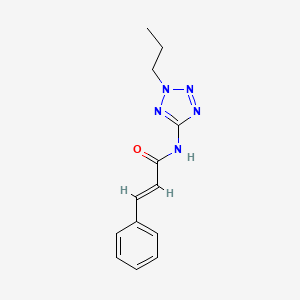

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)
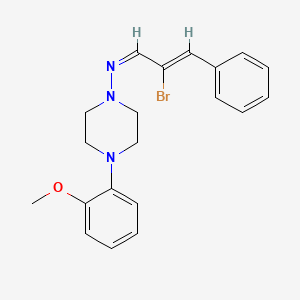
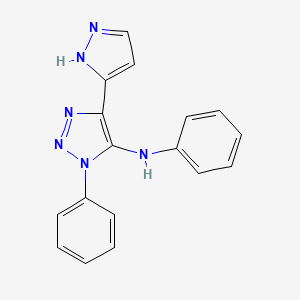
![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
